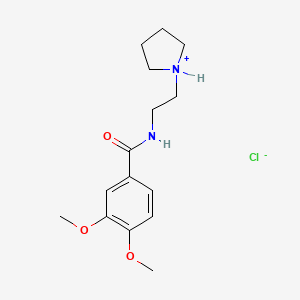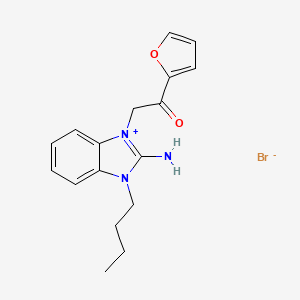![molecular formula C10H14O3 B1649864 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid CAS No. 106237-17-6](/img/structure/B1649864.png)
2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid
Overview
Description
2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 . It is also known as 2-Oxaadamantane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid is 1S/C10H14O3/c11-9(12)10-4-6-1-7(5-10)3-8(2-6)13-10/h6-8H,1-5H2,(H,11,12) and the InChI key is SDGBFSSBRFDOKB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid are not available, related compounds have been studied. For instance, the interaction of dihalodiketones with MeONa gives 2-oxatricyclo[4.3.1.03.8]decane (oxaprotoadamantane) derivatives as a result of intramolecular cyclization .Physical And Chemical Properties Analysis
2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Medicine
In the medical field, this compound is utilized for pharmaceutical testing as a high-quality reference standard . Its structural specificity makes it valuable for developing targeted therapeutic agents, particularly in the realm of precision medicine where the exact structure-activity relationship is crucial.
Materials Science
The compound’s unique bicyclic structure and carboxylic acid functionality suggest its potential use in materials science. It could be involved in the synthesis of new polymeric materials, possibly offering enhanced durability or novel properties due to the rigidity imparted by the tricyclic framework .
Environmental Science
While direct applications in environmental science are not explicitly detailed in the search results, the compound’s characteristics could imply its use in environmental remediation. For instance, its chemical structure could be explored for binding environmental pollutants or in the design of sensors for detecting hazardous substances .
Analytical Chemistry
In analytical chemistry, “2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid” serves as a standard for calibrating instruments and validating analytical methods. Its stability and defined structure make it suitable for use in chromatography and mass spectrometry calibration standards .
Biochemistry
The compound’s role in biochemistry could be significant in studying enzyme-substrate interactions, given its rigid structure that can be used to mimic certain biological molecules. It may help in understanding the binding affinities and reaction mechanisms of enzymes .
Pharmacology
In pharmacology, this compound is important for drug design and discovery. Its structure could be a key component in the development of new drugs, serving as a scaffold on which pharmacologically active moieties might be attached to create novel therapeutic agents .
Agriculture
Potential applications in agriculture could involve the use of this compound in the synthesis of new agrochemicals. Its structural complexity might be beneficial in creating compounds with specific modes of action against pests or diseases affecting crops .
Chemical Synthesis
Lastly, “2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid” is a valuable building block in chemical synthesis. Its tricyclic core can be functionalized to produce a wide array of derivatives, leading to the creation of compounds with diverse chemical properties for research and industrial use .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9(12)10-4-6-1-7(5-10)3-8(2-6)13-10/h6-8H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGBFSSBRFDOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232131 | |
| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaadamantane-1-carboxylic acid | |
CAS RN |
106237-17-6 | |
| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106237-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3-chlorobenzyl)-N~1~-[1-(cyclobutylcarbonyl)-4-piperidyl]-2-[(2-methoxyethyl)(propylsulfonyl)amino]acetamide](/img/structure/B1649784.png)
![N~1~-(1-butyryl-4-piperidyl)-2-[(ethylsulfonyl)(2-methoxyethyl)amino]-N~1~-(3-fluorobenzyl)acetamide](/img/structure/B1649785.png)
![N~1~-[4-(4-fluorobenzyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]-3,3-dimethylbutanamide](/img/structure/B1649786.png)
![3-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]butanamide](/img/structure/B1649788.png)
![[4-Chloro-3-(trifluoromethyl)phenyl]{2-[(2-ethylphenyl)amino]ethyl}(methylsulf onyl)amine](/img/structure/B1649789.png)
![N-(benzimidazol-2-ylethyl)-2-[6-(4-methylphenyl)(7-hydro-1,2,4-triazolo[4,5-c] quinazolin-8-ylthio)]acetamide](/img/structure/B1649790.png)
![Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-](/img/structure/B1649791.png)


![2-[(2-chlorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-1-ium-2-yl]-1,3,4-oxadiazole;chloride](/img/structure/B1649797.png)



![(4aS,9bR)-2,8-dimethyl-5-(4-nitrophenyl)sulfonyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indol-2-ium;chloride](/img/structure/B1649804.png)